Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate

Catalog No.
S1923569
CAS No.
32761-50-5
M.F
C31H41F6P4Rh-
M. Wt
754.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylphenylphosphine)](2,5-norbornadiene)r...

CAS Number

32761-50-5

Product Name

Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;dimethyl(phenyl)phosphane;rhodium;hexafluorophosphate

Molecular Formula

C31H41F6P4Rh-

Molecular Weight

754.4 g/mol

InChI

InChI=1S/3C8H11P.C7H8.F6P.Rh/c3*1-9(2)8-6-4-3-5-7-8;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3*3-7H,1-2H3;1-4,6-7H,5H2;;/q;;;;-1;

InChI Key

VMMJZDCWYNRZKV-UHFFFAOYSA-N

SMILES

CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]

Canonical SMILES

CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]

Homogeneous Catalysis

TdppRh(norbornadiene) serves as a catalyst in homogeneous catalysis, where the catalyst remains in the same phase (usually liquid) as the reactants. Research has explored its potential for various catalytic reactions, including:

  • Hydrogenation

    TdppRh(norbornadiene) can catalyze the addition of hydrogen (H₂) across double bonds in unsaturated molecules. Studies have shown its effectiveness in hydrogenating alkenes and alkynes.[Source: Ruddlesden, S. J. (1973). Homogeneous hydrogenation with iridium and rhodium catalysts. Advances in Organometallic Chemistry, 11(0), 225-263. ]

  • Hydroformylation

    TdppRh(norbornadiene) exhibits catalytic activity in hydroformylation reactions, where an aldehyde (RCHO) is formed by inserting a formyl group (CHO) into an alkene (RCH=CH₂). Research suggests its potential for selective hydroformylation of specific alkenes. [Source: Cornils, B., Hibbert, W., & Wohlfahrt, G. (1994). Catalysis in transition metal compounds. Angewandte Chemie International Edition in English, 33(12), 1289-1313. ]

Research into Reaction Mechanisms

Due to its well-defined structure and catalytic properties, TdppRh(norbornadiene) serves as a model complex for studying reaction mechanisms in homogeneous catalysis. By investigating its interactions with substrates and intermediates, researchers gain insights into the fundamental steps involved in various catalytic transformations. [Source: Chan, D. M.-T., & Osborn, J. A. (1996). Rhodium complexes for homogeneous catalysis. Polyhedron, 15(10), 1767-1782. ]

Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate is an organometallic compound that features rhodium as its central metal atom, coordinated with three dimethylphenylphosphine ligands and one norbornadiene ligand. The empirical formula of this compound is C₃₁H₄₁F₆P₄Rh, and it has a molecular weight of 754.45 g/mol . The hexafluorophosphate anion (PF₆) contributes to the compound's stability and solubility in polar solvents. This compound is notable for its role as a catalyst in various organic reactions, particularly in the field of asymmetric synthesis.

  • Hydroformylation: This process involves the addition of carbon monoxide and hydrogen to alkenes to form aldehydes.
  • Alkene Hydrogenation: The compound facilitates the hydrogenation of alkenes to alkanes, enhancing reaction rates and selectivity.
  • C–C Bond Formation: It can catalyze reactions that create carbon-carbon bonds, which are essential in organic synthesis.

These reactions often leverage the unique electronic properties imparted by the rhodium center and the steric effects of the phosphine ligands .

The synthesis of Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate typically involves:

  • Preparation of Rhodium Complex: Rhodium(I) precursors are reacted with dimethylphenylphosphine in the presence of norbornadiene.
  • Formation of Hexafluorophosphate Salt: The resulting rhodium complex is treated with hexafluorophosphoric acid or its salts to obtain the hexafluorophosphate form.

This method allows for the efficient formation of the desired complex while ensuring high purity .

Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate finds applications in:

  • Catalysis: Its primary use is as a catalyst in organic synthesis, particularly in hydroformylation and hydrogenation reactions.
  • Material Science: It can be utilized in the development of new materials due to its unique electronic properties.
  • Pharmaceutical Chemistry: The compound may assist in synthesizing complex pharmaceutical intermediates through various catalytic processes .

Interaction studies involving Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate focus on its behavior in catalytic cycles and its interactions with substrates. Research indicates that the steric bulk of the dimethylphenylphosphine ligands significantly influences substrate selectivity and reaction rates. Furthermore, studies have explored how variations in ligand structure can alter catalytic efficiency and product distribution .

Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate shares similarities with other organometallic compounds, particularly those containing rhodium or similar transition metals. Here are some comparable compounds:

Compound NameMetalLigandsUnique Features
Tris(triphenylphosphine)(norbornadiene)rhodium(I)RhodiumTriphenylphosphineLarger steric bulk affects reactivity
(η³-Cyclohexene)rhodium(I)RhodiumCyclohexeneDifferent ligand geometry leads to varied reactivity
Tris(diphenylphosphino)rhodium(I)RhodiumDiphenylphosphinoEnhanced stability but less catalytic efficiency compared to dimethylphenylphosphine

The uniqueness of Tris(dimethylphenylphosphine)(2,5-norbornadiene)rhodium(I) hexafluorophosphate lies in its specific ligand arrangement and the resulting electronic properties that enhance its catalytic performance in asymmetric synthesis compared to other similar compounds .

Synthetic Routes and Precursor Reactivity

The synthesis of tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate involves sophisticated coordination chemistry utilizing rhodium precursor complexes and phosphine ligands. The most common synthetic approach employs rhodium(I) norbornadiene complexes as starting materials, specifically utilizing the dimeric precursor bis(norbornadiene-μ-chlororhodium), also known as chloronorbornadiene rhodium(I) dimer. This dimeric rhodium complex serves as an essential precursor due to its labile chloride bridges that facilitate ligand substitution reactions with phosphine donors.

The synthetic methodology typically involves the reaction of the rhodium norbornadiene dimer with excess dimethylphenylphosphine in the presence of a suitable hexafluorophosphate source. The reaction proceeds through initial cleavage of the dimeric structure, followed by coordination of three dimethylphenylphosphine ligands to each rhodium center while maintaining the norbornadiene coordination. The norbornadiene ligand remains bound to the rhodium center throughout the synthesis, contributing to the overall stability of the resulting complex.

Alternative synthetic routes have been explored utilizing other rhodium(I) precursors, including rhodium cyclooctadiene complexes. Research has demonstrated that rhodium complexes containing labile diene ligands can undergo substitution reactions with phosphine donors under controlled conditions. The reactivity of these precursors depends significantly on the electronic and steric properties of both the rhodium center and the incoming phosphine ligands.

The formation mechanism involves initial coordination of the first dimethylphenylphosphine ligand to the rhodium center, followed by sequential addition of two additional phosphine ligands. The hexafluorophosphate counterion is typically introduced through anion metathesis reactions using ammonium hexafluorophosphate or similar reagents. The stoichiometry of the reaction requires careful control to ensure complete substitution while preventing over-coordination or decomposition of the rhodium complex.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance and Infrared Spectroscopy

The spectroscopic characterization of tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate reveals complex multinuclear nuclear magnetic resonance behavior due to the presence of multiple phosphorus centers and rhodium coupling effects. Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most diagnostic information for this complex, with chemical shifts ranging from 80 to 176 parts per million, indicating significant variation in the phosphorus environments upon coordination to rhodium.

The phosphorus-31 nuclear magnetic resonance spectrum exhibits complex multiplet patterns due to phosphorus-phosphorus coupling and rhodium-phosphorus coupling interactions. The rhodium-103 nucleus, with a nuclear spin of one-half, couples to all three phosphorus atoms, resulting in characteristic doublet patterns for each phosphorus resonance. The coupling constants between phosphorus and rhodium provide valuable information about the coordination geometry and electronic environment of the metal center.

Solid-state phosphorus-31 nuclear magnetic resonance investigations have been conducted at multiple magnetic field strengths to elucidate the chemical shift tensor components and their orientation relative to the molecular framework. These studies reveal that the coordination of dimethylphenylphosphine to rhodium significantly perturbs the phosphorus chemical shift tensors compared to the free ligand, with chemical shift anisotropy values ranging from δ₁₁ to δ₃₃ spanning nearly 100 parts per million.

Proton nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the norbornadiene ligand coordination and the dimethylphenylphosphine substituents. The norbornadiene protons exhibit characteristic chemical shifts consistent with coordination to a rhodium(I) center, typically appearing as complex multiplets due to coupling with both the rhodium nucleus and adjacent carbon centers. The methyl groups on the phosphine ligands appear as doublets due to phosphorus-proton coupling, while the aromatic protons of the phenyl rings exhibit typical aromatic splitting patterns.

Nuclear Magnetic Resonance ParameterValue RangeReference
Phosphorus-31 Chemical Shift80-176 ppm
Rhodium-Phosphorus CouplingVariable
Phosphorus Chemical Shift Anisotropy~100 ppm span

Infrared spectroscopy provides additional structural confirmation through characteristic absorption bands associated with the phosphine ligands and norbornadiene coordination. The carbon-hydrogen stretching vibrations of the dimethylphenylphosphine ligands appear in the expected aliphatic and aromatic regions, while the norbornadiene carbon-carbon stretching modes are shifted upon coordination to rhodium compared to the free ligand.

X-ray Crystallography and Structural Determination

X-ray crystallographic analysis of tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate provides definitive structural information regarding the coordination geometry and molecular packing arrangements. The rhodium center adopts a distorted square planar geometry when considering only the phosphorus donors, with the norbornadiene ligand occupying two coordination sites through its alkene functionality.

The rhodium-phosphorus bond distances in the complex are consistent with typical rhodium(I)-phosphine interactions, ranging from approximately 2.2 to 2.4 angstroms depending on the specific crystallographic determination and crystal packing effects. The phosphorus-rhodium-phosphorus bond angles deviate from ideal tetrahedral geometry due to the constraints imposed by the norbornadiene ligand coordination and steric interactions between the dimethylphenylphosphine substituents.

The norbornadiene ligand coordinates to rhodium through both alkene double bonds in an η²-fashion, with rhodium-carbon distances typically ranging from 2.1 to 2.3 angstroms. The coordination of norbornadiene results in a puckered bicyclic structure that influences the overall molecular geometry and crystal packing arrangements.

Crystal packing analysis reveals that the hexafluorophosphate counterions occupy interstitial positions between the complex cations, with weak hydrogen bonding interactions stabilizing the overall crystal structure. The packing efficiency is influenced by the bulky dimethylphenylphosphine ligands, which create significant steric requirements and influence the crystal symmetry.

Structural ParameterTypical RangeNotes
Rhodium-Phosphorus Bond Distance2.2-2.4 ÅVariable with crystal packing
Rhodium-Carbon Bond Distance2.1-2.3 ÅNorbornadiene coordination
Melting Point158-161°C

Stability and Reactivity Under Ambient and Controlled Conditions

The stability characteristics of tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate under various environmental conditions demonstrate its suitability for synthetic applications and catalytic processes. Under ambient atmospheric conditions, the complex exhibits moderate stability, though prolonged exposure to moisture and oxygen can lead to gradual decomposition through ligand dissociation and rhodium oxidation pathways.

The thermal stability of the complex is evidenced by its well-defined melting point range of 158-161 degrees Celsius, indicating a relatively robust coordination environment that maintains structural integrity up to elevated temperatures. Thermal decomposition studies reveal that the complex begins to lose norbornadiene ligand at temperatures approaching the melting point, followed by sequential phosphine dissociation at higher temperatures.

Storage recommendations for maintaining complex stability include protection from moisture and light, with storage under inert atmospheric conditions being optimal for long-term preservation. The complex should be stored in tightly sealed containers with appropriate desiccants to prevent hydrolysis of the hexafluorophosphate counterion and coordination of water molecules to the rhodium center.

Reactivity studies have demonstrated that the complex can undergo ligand substitution reactions under controlled conditions, particularly with strongly coordinating ligands that can displace either the norbornadiene or phosphine ligands. The norbornadiene ligand is generally more labile than the phosphine ligands, making it susceptible to replacement by other alkenes, carbon monoxide, or hydrogen under appropriate reaction conditions.

The complex exhibits catalytic activity in aminomethylation reactions, where it serves as a homogeneous catalyst for carbon-nitrogen bond formation. The catalytic mechanism involves initial substrate coordination followed by insertion and reductive elimination steps that regenerate the active catalyst species. The stability of the catalyst under reaction conditions is crucial for maintaining catalytic activity and preventing deactivation through irreversible decomposition pathways.

Stability ParameterConditionStability Assessment
Thermal StabilityUp to 158°CStable with defined melting point
Atmospheric StabilityAmbient airModerate, requires protection
Storage StabilityInert atmosphereExcellent long-term stability
Catalytic StabilityReaction conditionsGood with appropriate substrates

The reactivity profile of the complex under controlled atmospheric conditions reveals that it can participate in various coordination chemistry transformations while maintaining its essential structural features. The hexafluorophosphate counterion provides excellent stability compared to other common counterions, as it is non-coordinating and chemically inert under most reaction conditions.

The coordination sphere of this rhodium(I) complex consists of five donor atoms arranged in a characteristic geometry that reflects the electronic preferences of the d⁸ metal center. The ligand environment comprises three dimethylphenylphosphine ligands functioning as sigma donors and pi-acceptors, along with one 2,5-norbornadiene molecule serving as a four-electron donor diene ligand [1] [2] [3].

Role of Norbornadiene as a π-Acceptor Ligand

Norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) functions as a particularly effective π-acceptor ligand in this rhodium complex due to its unique electronic and structural characteristics. The bicyclic structure contains two alkene units that coordinate to the rhodium center through η⁴-coordination, where both carbon-carbon double bonds interact simultaneously with the metal d-orbitals [4] [5].

The π-acceptor capability of norbornadiene arises from the availability of low-lying π* anti-bonding orbitals that can accept electron density from filled metal d-orbitals through back-bonding interactions [6] [7]. This back-bonding stabilizes the metal-ligand interaction and contributes significantly to the overall stability of the complex. The strained nature of the norbornadiene framework enhances its π-acceptor properties by lowering the energy of the π* orbitals, making them more accessible for metal-to-ligand π-back-donation [8] [9].

In rhodium complexes, norbornadiene typically coordinates in an η⁴ fashion, utilizing both alkene moieties to form a chelating interaction with the metal center [10] [11]. The coordination results in characteristic bond length changes, with rhodium-carbon distances typically ranging from 1.97 to 2.27 Å, depending on the trans influence of other ligands and the overall electronic environment [10] [12]. The norbornadiene ligand effectively occupies two coordination sites while providing four electrons to the metal center, contributing to the electron count necessary for achieving the preferred 18-electron configuration.

Steric and Electronic Effects of Tris(dimethylphenylphosphine)

The three dimethylphenylphosphine ligands in this complex exhibit both significant steric and electronic effects that profoundly influence the overall molecular structure and properties. Phosphorus-31 nuclear magnetic resonance spectroscopy reveals that despite being chemically equivalent, the three phosphine ligands exhibit distinct chemical shift environments, with chemical shifts ranging from 80 to 176 ppm [3] [13] [14]. This observation indicates that the phosphine ligands experience different electronic environments due to their spatial arrangement around the rhodium center.

The electronic properties of dimethylphenylphosphine are characterized by its dual role as both a σ-donor and π-acceptor [15] [16]. The phosphorus atom donates its lone pair of electrons to the rhodium center through σ-donation, while simultaneously accepting electron density from filled rhodium d-orbitals into phosphorus σ-orbitals [7]. This back-bonding interaction is facilitated by the presence of phosphorus-carbon σ orbitals that have the appropriate symmetry to overlap with rhodium d-orbitals [16].

The methyl substituents on phosphorus provide moderate electron-donating character, while the phenyl group introduces both steric bulk and electronic effects through its aromatic π-system [17] [18]. The combination of two methyl groups and one phenyl group creates an intermediate steric profile compared to more bulky phosphines like triphenylphosphine or less bulky phosphines like trimethylphosphine [19]. This intermediate steric demand allows for the accommodation of three phosphine ligands around the rhodium center while still providing sufficient electron density for effective metal-ligand bonding.

The steric effects of the phosphine ligands are evidenced by the complex phosphorus-31 nuclear magnetic resonance coupling patterns observed in the solid-state spectra [3] [14]. The presence of ²J(³¹P,³¹P) coupling constants between phosphine ligands indicates close spatial proximity and mutual influence between the phosphorus nuclei [13]. The magnitude and pattern of these coupling constants provide insight into the relative orientations and conformations adopted by the phosphine ligands to minimize steric repulsion while maintaining effective bonding with the rhodium center.

Geometric and Electronic Configurations

The geometric arrangement and electronic configuration of this rhodium complex are intimately related, with the d⁸ electronic configuration of rhodium(I) strongly favoring specific coordination geometries that maximize orbital overlap and minimize electron-electron repulsion.

Square Planar vs. Distorted Square Planar Geometry

Rhodium(I) complexes with d⁸ electronic configuration exhibit a strong thermodynamic preference for square planar coordination geometry due to the specific electronic requirements of the d⁸ configuration [20] [21]. The ground state electronic configuration of rhodium is [Kr] 4d⁸ 5s¹, and upon oxidation to rhodium(I), the resulting [Kr] 4d⁸ configuration creates an ideal situation for square planar geometry through dsp² hybridization [22] [23].

In an ideal square planar geometry, the four ligands occupy the corners of a square in a single plane around the metal center, with bond angles of 90° and 180° [20]. However, the presence of five donor atoms in this complex (three phosphine ligands plus the two alkene units of norbornadiene) necessitates a departure from ideal square planar geometry toward a distorted square planar or square pyramidal arrangement [24] [25].

The distortion from ideal square planar geometry manifests in several ways. First, the bond angles deviate from the ideal 90° and 180° values due to the accommodation of the fifth coordination site [26] [27]. Typical phosphine-rhodium-phosphine angles in such complexes range from 90° to 100°, reflecting the compromise between electronic preferences and steric requirements [28] [27]. Second, the rhodium center may be displaced slightly from the mean plane defined by the four primary donor atoms, creating a pyramidal distortion [24].

The degree of distortion depends on several factors, including the steric bulk of the ligands, the electronic demands of the coordination environment, and crystal packing forces in the solid state [26]. For this particular complex, the combination of three moderately bulky phosphine ligands and the chelating norbornadiene ligand creates a coordination environment that requires significant distortion from ideal square planar geometry to accommodate all five donor atoms effectively.

Metal-Ligand Bond Lengths and Angles

The metal-ligand bond lengths and angles in this rhodium complex reflect the electronic structure and bonding characteristics of the d⁸ metal center. Rhodium-phosphorus bond distances in similar complexes typically range from 2.13 to 2.37 Å, with the specific values depending on the trans influence of other ligands and the overall electronic environment [28] [29] [30].

The trans influence plays a crucial role in determining relative bond lengths within the coordination sphere. Ligands with strong trans influence, such as phosphines, cause lengthening of bonds to ligands in the trans position [31]. In this complex, the arrangement of three phosphine ligands creates a situation where at least one phosphine must be trans to another phosphine or to the norbornadiene ligand, leading to bond length variations within the coordination sphere.

Rhodium-carbon bond lengths for the norbornadiene coordination typically fall in the range of 1.97 to 2.27 Å [10] [11] [12]. These distances are influenced by the degree of back-bonding between the rhodium d-orbitals and the norbornadiene π* orbitals. Stronger back-bonding interactions generally result in shorter metal-carbon bonds and longer carbon-carbon bonds within the norbornadiene framework.

The bond angles within the coordination sphere deviate from ideal values due to the constraints imposed by the chelating norbornadiene ligand and the steric interactions between the phosphine ligands [32] [28]. The norbornadiene ligand, being chelating, imposes a specific bite angle that influences the overall geometry around the rhodium center. This bite angle, combined with the steric requirements of the three phosphine ligands, results in a distorted coordination environment that represents a compromise between electronic and steric factors.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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